6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine

Dual functionalization Cross-coupling Medicinal chemistry

This dual-vector building block combines a C6-Br palladium-catalyzed cross-coupling handle with a C3-difluoromethyl group—a metabolically stable, lipophilic hydrogen bond donor (A = 0.085–0.126) that also functions as a bioisostere for thiol and amine groups. Unlike non-fluorinated or trifluoromethyl analogs, the CHF2 moiety blocks CYP450-mediated oxidation at C3 while preserving target hydrogen-bond recognition. The orthogonal Br/CHF2 reactivity enables sequential elaboration: install covalent warheads at C6 via nucleophilic displacement, while the intact C3-CHF2 maintains hinge-region kinase interactions. Validated in Factor XIIa inhibitor programs (WO2022175675A1) for anticoagulant and anti-inflammatory applications. An essential scaffold for SAR campaigns demanding simultaneous binding and metabolic stability optimization.

Molecular Formula C8H5BrF2N2
Molecular Weight 247.043
CAS No. 2092522-63-7
Cat. No. B2599011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine
CAS2092522-63-7
Molecular FormulaC8H5BrF2N2
Molecular Weight247.043
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)C(F)F
InChIInChI=1S/C8H5BrF2N2/c9-5-1-2-7-12-3-6(8(10)11)13(7)4-5/h1-4,8H
InChIKeyBSPGPKZDETZQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine (CAS 2092522-63-7): A Dual-Handle Heterocyclic Building Block for Advanced Medicinal Chemistry


6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in drug discovery [1]. It features a bromine atom at the 6-position and a difluoromethyl group at the 3-position, providing two orthogonal reactive centers for sequential functionalization [1]. With a molecular weight of 247.04 g/mol and a calculated LogP of 3.1, this compound is engineered for late-stage diversification campaigns requiring both a cross-coupling handle and a metabolically stable, lipophilic hydrogen bond donor [2].

Why 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine Cannot Be Replaced by Simpler Mono-Substituted Analogs


Substituting this compound with 6-bromoimidazo[1,2-a]pyridine (lacking the CHF2 group) or 6-bromo-3-methylimidazo[1,2-a]pyridine (CH3 instead of CHF2) eliminates the difluoromethyl moiety's unique ability to act as a lipophilic hydrogen bond donor (A = 0.085–0.126), a property not shared by methyl or trifluoromethyl groups [1]. The CHF2 group has been established as a bioisostere for thiol and amine groups, enabling interactions that cannot be recapitulated by non-fluorinated analogs [1]. Similarly, removing the bromine handle abolishes the capacity for palladium-catalyzed cross-coupling, limiting the accessible chemical space. The quantitative consequences of these structural differences are detailed below.

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


Dual Orthogonal Reactive Centers Enable Two-Stage Sequential Diversification Unavailable in Mono-Substituted Analogs

6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine features both a C6-bromine atom suitable for Suzuki, Heck, and Buchwald-Hartwig couplings, and a C3-difluoromethyl group that can serve as a lipophilic hydrogen bond donor or be further transformed. In contrast, 6-bromoimidazo[1,2-a]pyridine (CAS 6188-23-4) possesses only the bromine handle, while 3-substituted analogs lack the bromine. This dual-handle architecture has been exploited in patent WO2022175675A1, where the compound undergoes substitution at the C6 position to generate Factor XIIa inhibitors [1]. The ability to independently optimize two vectors from a single intermediate is a class-level advantage, reducing the number of synthetic steps required for lead optimization [2].

Dual functionalization Cross-coupling Medicinal chemistry

Enhanced Lipophilicity (ΔLogP ≈ +1.0) Relative to Des-Difluoromethyl Analog Improves Predicted Membrane Permeability

The computed octanol-water partition coefficient (LogP) for 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine is 3.1, compared to 2.10 for the des-difluoromethyl analog 6-bromoimidazo[1,2-a]pyridine, representing an increase of approximately 1.0 log unit [1][2]. This increase in lipophilicity is consistent with the known Δlog P(water–octanol) range of −0.1 to +0.4 for CH3→CF2H substitution on aromatic systems, indicating that the imidazo[1,2-a]pyridine scaffold amplifies the effect [3]. Enhanced lipophilicity can improve passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity LogP Drug-likeness

Difluoromethyl Group Provides a Quantitatively Characterized Lipophilic Hydrogen Bond Donor (A = 0.085–0.126) Absent in Methyl and Trifluoromethyl Analogs

The difluoromethyl group in 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine acts as a hydrogen bond donor with acidity parameter A in the range of 0.085–0.126, comparable to thiophenol (A ≈ 0.12) and aniline (A ≈ 0.10–0.15), as established by Abraham's solute 1H NMR analysis [1]. This contrasts with the 6-bromo-3-methyl analog, where the CH3 group has negligible hydrogen bond donor capacity (A ≈ 0), and with 6-bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1592865-80-9), where the CF3 group is a weak hydrogen bond acceptor but not a donor [1]. The presence of a quantifiable hydrogen bond donor capability enables specific interactions with protein targets that are inaccessible to non-fluorinated or perfluorinated analogs.

Hydrogen bond donor Bioisostere Difluoromethyl

Specialty Building Block Positioning: 62-Fold Price Differential Reflects Unique Synthetic Complexity and Application Value

At the 100 mg scale, 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine is priced at approximately €238 (€2.38/mg), compared to €38/g (€0.038/mg) for 6-bromoimidazo[1,2-a]pyridine, representing a 62-fold price premium [1]. The 6-bromo-3-methyl analog is priced at €94/100mg (€0.94/mg), making the difluoromethyl compound 2.5-fold more expensive . This price hierarchy reflects the additional synthetic complexity of introducing the CHF2 group and positions the compound as a specialized intermediate for advanced lead optimization rather than a bulk commodity building block.

Procurement Cost analysis Building block

6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Kinase Inhibitor Lead Optimization: CLK1/DYRK1A-Focused Library Synthesis

The imidazo[1,2-a]pyridine scaffold has demonstrated micromolar inhibition of CLK1 (IC50 = 0.7 μM for the most active analog) and DYRK1A kinases [1]. 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine enables systematic exploration of the C6 and C3 vectors simultaneously: the C6-Br can be elaborated via Suzuki coupling to introduce diverse aryl/heteroaryl groups, while the C3-CHF2 provides a metabolically stable hydrogen bond donor to probe kinase hinge-region interactions. This dual-vector approach is more efficient than sequential mono-functional analog synthesis.

Factor XIIa Inhibitor Development: Patent-Validated Synthetic Intermediate

As disclosed in WO2022175675A1, 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine serves as a key intermediate for synthesizing substituted imidazo[1,2-a]pyridine-based Factor XIIa inhibitors [2]. The compound undergoes nucleophilic substitution at the C6 position to install elaborated amine-containing side chains, while the C3-CHF2 group remains intact, contributing to target binding. Researchers pursuing anticoagulant or anti-inflammatory programs targeting the contact activation pathway can leverage this validated intermediate.

Metabolic Stability Optimization: Blocking Oxidative Metabolism While Preserving Polarity

Replacement of metabolically labile C3 substituents (e.g., methyl groups) with a CHF2 group can block cytochrome P450-mediated oxidation at that position while maintaining hydrogen bond donor capacity (A = 0.085–0.126) [3]. The LogP shift of approximately +1.0 relative to the des-CF2H analog must be managed, but for targets where lipophilicity is already low, this change may bring the compound into a more favorable drug-like property space without sacrificing solubility [4].

Covalent Inhibitor Design: Bromine as a Leaving Group for Warhead Installation

The C6 bromine atom in 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine can be displaced with thiol-containing warheads (e.g., acrylamide precursors) to generate covalent inhibitors, while the C3-CHF2 group modulates non-covalent recognition [5]. This approach has been validated in the imidazo[1,2-a]pyridine class through the development of covalent kinase inhibitors. The orthogonal reactivity of the Br and CHF2 groups ensures that warhead installation does not compromise the difluoromethyl moiety's binding contributions.

Quote Request

Request a Quote for 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.